4-[5-methyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine
Description
4-[5-Methyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core linked to a 1,2,4-triazole moiety. The pyrazole ring is substituted with a phenyl group at position 1 and an amine at position 3. The triazole ring includes a methyl group at position 5 and a tetrahydrofuranmethyl (THF-methyl) substituent at position 4. This unique structure confers distinct electronic and steric properties, making it relevant for pharmaceutical and materials science applications. The THF-methyl group enhances solubility due to its oxygen-containing cyclic ether, while the phenyl and amine groups contribute to π-π stacking and hydrogen-bonding interactions, respectively .
Properties
IUPAC Name |
4-[5-methyl-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-12-20-21-17(22(12)11-14-8-5-9-24-14)15-10-19-23(16(15)18)13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWPFBLVWYZFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2CCCO2)C3=C(N(N=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[5-methyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine (CAS No. 956242-16-3) is a member of the pyrazole and triazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound based on diverse scientific literature.
The chemical formula for this compound is with a molecular weight of approximately 262.31 g/mol. The compound exhibits a density of and has a boiling point of approximately at 760 mmHg .
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazole and triazole rings. Recent studies have highlighted various approaches to synthesize derivatives of pyrazole and triazole with significant biological activity .
Antimicrobial Activity
Recent evaluations have demonstrated that compounds related to this structure exhibit notable antimicrobial properties. For instance, derivatives were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing significant zones of inhibition .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 25 |
| 10b | S. aureus | 20 |
| 10c | P. mirabilis | 22 |
This table illustrates the effectiveness of several synthesized derivatives in inhibiting bacterial growth.
Anticancer Activity
Research has also indicated promising anticancer properties for derivatives containing the pyrazole moiety. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) . The mechanism appears to involve the disruption of cellular signaling pathways that promote cell survival.
Case Studies
- Antimicrobial Evaluation : A study synthesized a series of thiazole-pyrazole derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that modifications at specific positions on the pyrazole significantly enhanced antimicrobial efficacy .
- Anticancer Assessment : Another investigation focused on the anticancer effects of similar compounds using MTT assays to assess cell viability in cancerous versus normal cells. It was found that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
Scientific Research Applications
Molecular Structure and Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 499.6 g/mol. The structure features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry.
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the triazole ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the tetrahydrofuran moiety : This can be achieved through cyclization reactions involving furan derivatives.
- Final coupling reactions : To attach the phenyl and pyrazole components.
These synthetic pathways are crucial for producing the compound in high yield and purity.
Pharmaceutical Applications
- Antifungal Agents : The triazole ring is a well-known pharmacophore in antifungal drugs. This compound has shown potential as a lead structure for developing new antifungal agents due to its ability to inhibit fungal growth by targeting specific enzymes involved in sterol biosynthesis.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in oncology.
- Anti-inflammatory Properties : Research indicates that similar compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Agricultural Applications
- Fungicides : The compound's antifungal properties can be harnessed to develop novel fungicides that protect crops from fungal pathogens, thereby improving agricultural productivity.
- Plant Growth Regulators : There is emerging evidence that triazole derivatives can act as plant growth regulators, enhancing crop yield and resilience against environmental stresses.
Case Study 1: Antifungal Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their antifungal activity against Candida albicans. The results indicated that specific modifications to the triazole ring significantly enhanced antifungal potency, leading to a new class of antifungal agents .
Case Study 2: Anticancer Activity
A recent investigation evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The study found that the compound induced apoptosis and inhibited cell proliferation at micromolar concentrations, suggesting its potential as an anticancer therapeutic .
Case Study 3: Agricultural Applications
Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced fungal infections in wheat crops during field trials, leading to increased yields compared to untreated controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differences:
Functional and Pharmacological Comparisons
- Antiradical Activity: The analogue 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol demonstrated moderate DPPH radical scavenging activity (IC₅₀ ~ 45 µM) due to its thiol group, which acts as a hydrogen donor . The target compound’s THF-methyl group lacks such redox activity but may improve metabolic stability.
- Solubility and Lipophilicity : The fluorophenyl and trichlorophenyl substituents in increase logP by ~1.5 compared to the target compound’s THF-methyl group. However, the THF-methyl group balances hydrophilicity and membrane permeability better than purely hydrophobic halogens.
- Synthetic Routes : The target compound’s synthesis likely involves alkylation of a triazole precursor with tetrahydrofuranmethyl bromide, analogous to methods in where alkyl halides were used to functionalize triazole-thiols.
Crystallographic and Conformational Analysis
- The compound in exhibits a planar pyrazole-triazole system (mean C–C bond length: 1.39 Å), similar to the target compound’s expected geometry. However, the trichlorophenyl group induces steric hindrance, deviating from the target’s THF-methyl conformation .
- Co-crystallized triazole derivatives in show dihedral angles <5° between aromatic rings, suggesting the target compound’s phenyl and triazole rings are also coplanar, favoring intermolecular interactions.
Preparation Methods
Vilsmeier-Haack Cyclization for Pyrazole-4-Carbaldehyde Intermediate
The 1-phenyl-1H-pyrazol-5-amine derivative is synthesized via a Vilsmeier-Haack reaction, a widely used method for introducing formyl groups onto heterocycles.
Procedure :
- Starting material : 1-(4-Aminophenyl)ethanone reacts with phenylhydrazine in acetic acid under reflux to form a hydrazone intermediate.
- Cyclization : Treatment with DMF and POCl₃ at 0–5°C induces cyclization, yielding 1-phenyl-1H-pyrazole-4-carbaldehyde.
Optimization :
Functionalization of the Pyrazole Amine Group
The 5-amine group on the pyrazole is protected or modified before triazole coupling. Common strategies include:
- Boc Protection : Using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis.
- Direct Alkylation : Propargyl bromide in the presence of K₂CO₃ introduces alkyne handles for subsequent cycloaddition.
Synthesis of the Triazole Unit
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,4-triazole moiety is constructed via CuAAC, a click chemistry reaction renowned for its efficiency and regioselectivity.
Reaction Setup :
- Azide precursor : 5-Methyl-1H-1,2,4-triazol-3-amine is converted to the corresponding azide using NaNO₂/HCl.
- Alkyne source : The pyrazole’s propargyl group (introduced in Section 2.2) serves as the alkyne partner.
Conditions :
Mechanistic Insight :
The Cu(I) catalyst facilitates a stepwise [3+2] cycloaddition, forming the 1,4-disubstituted triazole regioselectively.
One-Pot Hybridization Strategy
Recent advances enable the integration of pyrazole and triazole syntheses into a single pot, minimizing intermediate isolation.
Steps :
- In situ azide generation : Avoids handling hazardous azides.
- Sequential cyclization and CuAAC : Pyrazole formation precedes triazole coupling without workup.
Advantages :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Key Spectral Data :
Comparative Analysis of Synthetic Routes
Table 1 : Efficiency of reported methods for the target compound.
| Method | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Stepwise CuAAC | 4 | 58% | High regioselectivity |
| One-pot hybridization | 3 | 81% | Reduced handling |
| Solid-phase synthesis | 5 | 47% | Scalability |
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes for preparing 4-[5-methyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with heterocyclic precursors. Key steps include:
- Cyclocondensation : Combining substituted hydrazines with carbonyl intermediates to form the pyrazole and triazole rings. For example, reacting 5-methyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-carbaldehyde with phenylhydrazine under acidic conditions .
- Substitution Reactions : Introducing the tetrahydrofuranmethyl group via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product.
Critical Factors : - Temperature : Exothermic reactions (e.g., cyclocondensation) require controlled cooling to avoid side products.
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may complicate purification.
- Catalysts : Use of Pd-based catalysts for cross-coupling steps improves regioselectivity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the pyrazole (δ 6.5–7.5 ppm), triazole (δ 8.0–8.5 ppm), and tetrahydrofuran (δ 3.5–4.5 ppm) groups. Use DEPT-135 to distinguish CH₂/CH₃ groups in the tetrahydrofuranmethyl substituent .
- High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >98% purity. Retention times vary with mobile phase pH .
- Mass Spectrometry (HRMS) :
- ESI-HRMS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of tetrahydrofuranmethyl group) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
Methodological Answer:
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, JAK2) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .
- Solubility and Stability : Use shake-flask methods (PBS, pH 7.4) and HPLC to monitor degradation under light/heat .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
- Comparative Assay Standardization :
- Use identical cell lines (e.g., ATCC-certified) and enzyme batches to minimize variability .
- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Statistical Analysis :
- Apply ANOVA or mixed-effects models to account for inter-lab variability.
- Use meta-analysis tools (e.g., RevMan) to aggregate data from published studies .
- Structural Confirmation : Re-synthesize the compound and verify purity via X-ray crystallography to rule out isomer contamination .
Q. What computational approaches are suitable for predicting the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Simulate reaction pathways (e.g., triazole ring opening) using Gaussian or ORCA software .
- Molecular Dynamics (MD) Simulations :
- Model ligand-protein interactions (e.g., with EGFR) using GROMACS. Focus on hydrogen bonding with the triazole NH and π-π stacking with phenyl groups .
- Docking Studies (AutoDock Vina) :
- Screen against homology models of off-target proteins to assess selectivity .
Q. What strategies improve regioselective functionalization of the triazole and pyrazole rings?
Methodological Answer:
- Protecting Groups :
- Use SEM (trimethylsilylethoxymethyl) to protect the triazole NH during pyrazole substitution .
- Directing Groups :
- Introduce transient directing groups (e.g., pyridinyl) to steer Pd-catalyzed C–H activation on the pyrazole ring .
- Microwave-Assisted Synthesis :
- Enhance regioselectivity in SNAr reactions by optimizing microwave power (100–150 W) and solvent polarity .
Q. What are the key challenges in obtaining high-resolution X-ray crystallographic data for this compound?
Methodological Answer:
- Crystal Growth :
- Use slow evaporation (ether/pentane) or vapor diffusion (DCM/heptane) to grow single crystals. Tetrahydrofuran groups often induce disorder; replace with heavier atoms (e.g., Br) for phasing .
- Data Collection :
- Collect data at low temperature (100 K) to minimize thermal motion. Use synchrotron radiation for small crystals (<0.1 mm) .
- Refinement :
- Apply SHELXL with restraints for disordered tetrahydrofuranmethyl groups. Validate using R-free and electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
